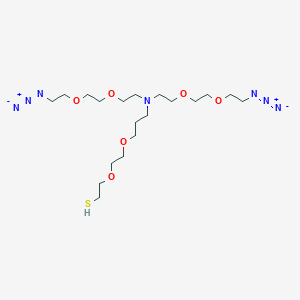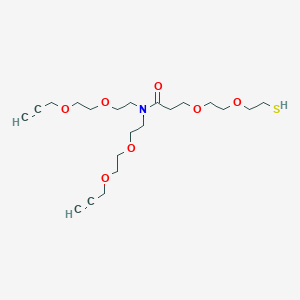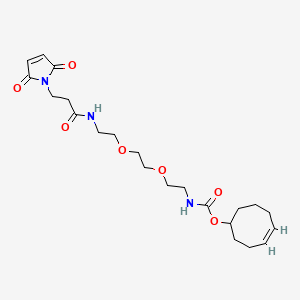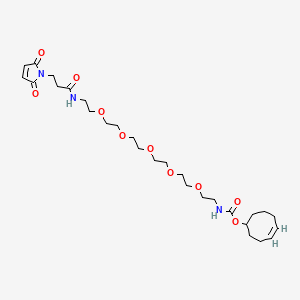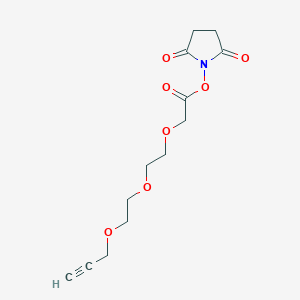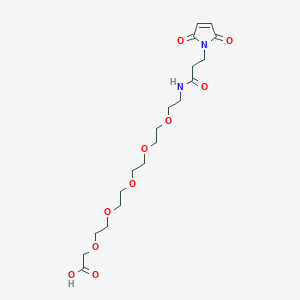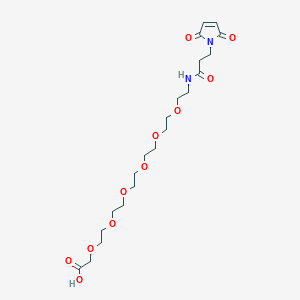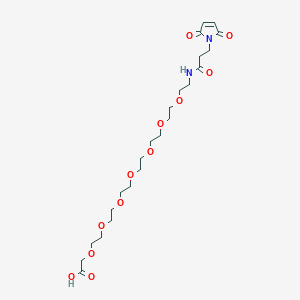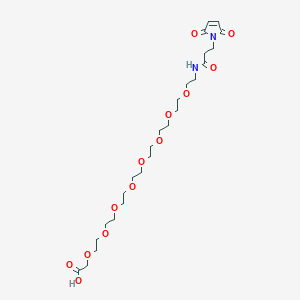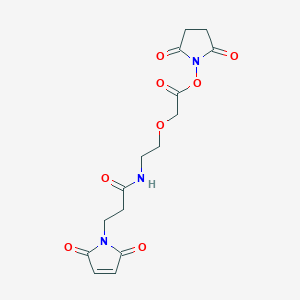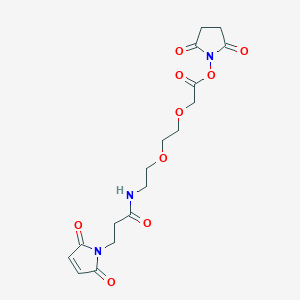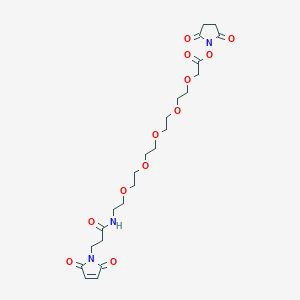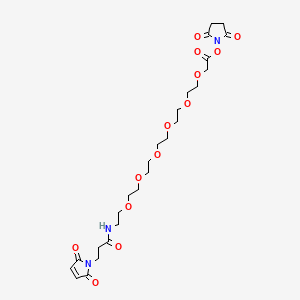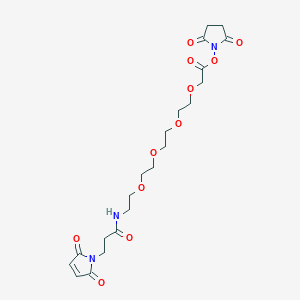
Mal-propionylamido-PEG4-NHS acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mal-propionylamido-PEG4-NHS acetate is a specialized chemical compound widely used in bioconjugation and drug delivery applications. It features a maleimide group that reacts specifically with thiol groups, forming a stable covalent bond, and an NHS ester that reacts with amine groups, making it a versatile linker for attaching biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mal-propionylamido-PEG4-NHS acetate typically involves the reaction of maleic anhydride with propionylamino-PEG4-NHS in the presence of a suitable solvent and catalyst. The reaction conditions are carefully controlled to ensure high purity and yield of the final product.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale chemical reactors and purification systems to achieve the desired purity and quantity. The process is optimized to minimize impurities and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: Mal-propionylamido-PEG4-NHS acetate undergoes several types of chemical reactions, including:
Oxidation: The maleimide group can be oxidized to form maleic acid derivatives.
Reduction: The NHS ester can be reduced to form amine derivatives.
Substitution: The maleimide group can undergo nucleophilic substitution reactions with thiol-containing compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Thiol-containing compounds like cysteine and glutathione are used as nucleophiles.
Major Products Formed:
Oxidation: Maleic acid derivatives.
Reduction: Amine derivatives.
Substitution: Thiol-maleimide conjugates.
Scientific Research Applications
Mal-propionylamido-PEG4-NHS acetate is extensively used in various scientific research fields:
Chemistry: It is used as a linker in the synthesis of complex organic molecules.
Biology: It facilitates the conjugation of biomolecules for studying protein interactions and functions.
Medicine: It is employed in drug delivery systems to improve the stability and efficacy of therapeutic agents.
Industry: It is used in the development of diagnostic tools and biosensors.
Mechanism of Action
The compound exerts its effects through the formation of covalent bonds with thiol and amine groups on biomolecules. The maleimide group reacts specifically with thiol groups to form stable thiol-maleimide conjugates, while the NHS ester reacts with amine groups to form amide bonds. These reactions enable the bioconjugation of various biomolecules, enhancing their stability and functionality.
Comparison with Similar Compounds
Mal-PEG2-NHS ester
Mal-PEG4-NHS ester
Mal-PEG8-NHS ester
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O11/c25-16(5-7-23-17(26)1-2-18(23)27)22-6-8-31-9-10-32-11-12-33-13-14-34-15-21(30)35-24-19(28)3-4-20(24)29/h1-2H,3-15H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FITOBORXZPQETP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
